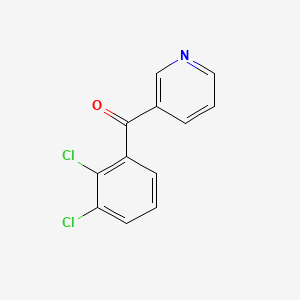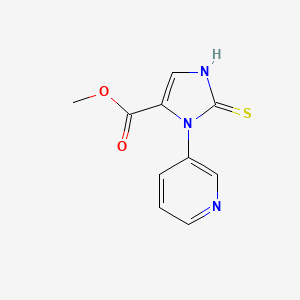![molecular formula C9H18N2 B12991957 (6-Methyl-6-azaspiro[3.4]octan-8-yl)methanamine](/img/structure/B12991957.png)
(6-Methyl-6-azaspiro[3.4]octan-8-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Methyl-6-azaspiro[3.4]octan-8-yl)methanamine is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The spirocyclic framework provides a rigid and three-dimensional structure, which can be advantageous in drug design and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methyl-6-azaspiro[3.4]octan-8-yl)methanamine typically involves the formation of the spirocyclic core followed by functionalization. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. For example, a precursor containing an amine and a ketone can undergo intramolecular cyclization to form the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(6-Methyl-6-azaspiro[3.4]octan-8-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
(6-Methyl-6-azaspiro[3.4]octan-8-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding enzyme interactions and receptor binding.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of (6-Methyl-6-azaspiro[3.4]octan-8-yl)methanamine involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting or activating their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: This compound has a similar spirocyclic structure but with different functional groups.
2-Azabicyclo[3.2.1]octane:
Uniqueness
(6-Methyl-6-azaspiro[3.4]octan-8-yl)methanamine is unique due to its specific spirocyclic structure and the presence of a methyl group, which can influence its reactivity and binding properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C9H18N2 |
|---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(6-methyl-6-azaspiro[3.4]octan-8-yl)methanamine |
InChI |
InChI=1S/C9H18N2/c1-11-6-8(5-10)9(7-11)3-2-4-9/h8H,2-7,10H2,1H3 |
InChI Key |
AQFZFGCXPCLUEQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C2(C1)CCC2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


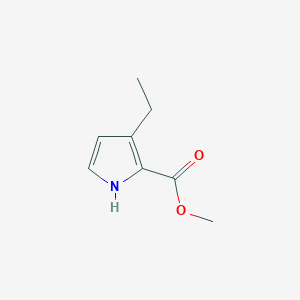
![2-Bromo-9-(2,3-difluorophenyl)-6,7-dihydro-5H,9H-[1,2,4]triazolo[5,1-c][1,4]oxazepine](/img/structure/B12991884.png)
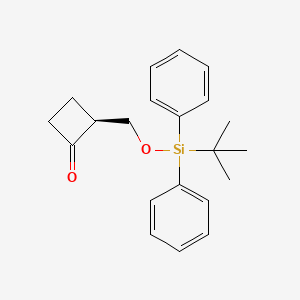
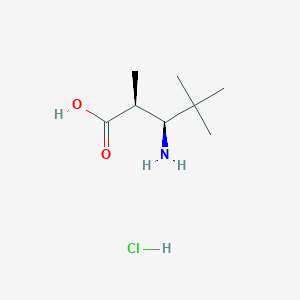
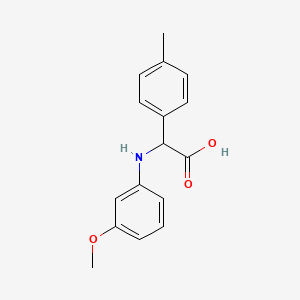

![tert-Butyl 6-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12991912.png)
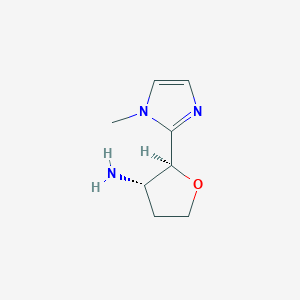
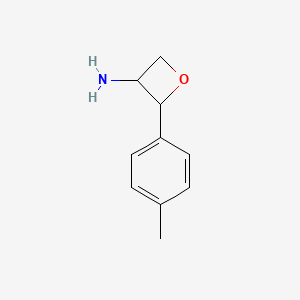
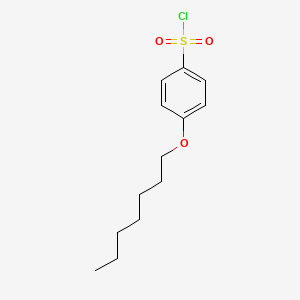
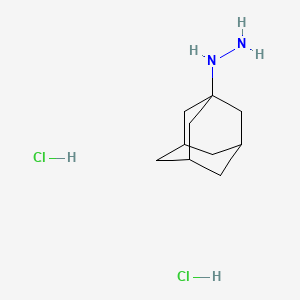
![2-((Benzyloxy)carbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B12991947.png)
